N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC16354701
Molecular Formula: C20H20N2O2
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O2 |
|---|---|
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H20N2O2/c1-24-18-8-4-7-14-9-10-22(20(14)18)13-19(23)21-17-11-15-5-2-3-6-16(15)12-17/h2-10,17H,11-13H2,1H3,(H,21,23) |
| Standard InChI Key | IXBLHEQYFPSQQZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1N(C=C2)CC(=O)NC3CC4=CC=CC=C4C3 |
Introduction
N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a complex organic compound belonging to the class of indole derivatives. These compounds are often studied for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structure of this compound incorporates both indole and acetamide functional groups, which are known for their pharmacological significance.
Synthesis and Characterization
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves a multi-step process. It requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed for monitoring the reaction progress and characterizing the synthesized compound.
Biological Activities and Potential Applications
Indole derivatives, including N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide, are studied for their potential therapeutic applications. These compounds may exhibit anti-inflammatory, analgesic, and anticancer properties, making them candidates for medicinal chemistry research. Experimental studies often use assays like ferric reducing antioxidant power (FRAP) or 1,1-diphenyl-2-picrylhydrazyl (DPPH) to quantify antioxidant capacity.
Analytical Methods for Purity Assessment
Analytical methods such as high-performance liquid chromatography (HPLC) can be used for assessing the purity of N-(2,3-dihydro-1H-inden-2-yl)-2-(7-methoxy-1H-indol-1-yl)acetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume